molecular formula C9H10O4 B13331716 Methyl 4-hydroxy-2-(hydroxymethyl)benzoate

Methyl 4-hydroxy-2-(hydroxymethyl)benzoate

Cat. No.: B13331716
M. Wt: 182.17 g/mol
InChI Key: DBOPTFOGYMGRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxymethyl group and a methoxycarbonyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2-(hydroxymethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-hydroxy-2-carboxybenzoic acid.

    Reduction: Methyl 4-hydroxy-2-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-2-(hydroxymethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of cosmetic products.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This hydrolysis releases the active hydroxymethylbenzoic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Methyl 4-formylbenzoate: Contains a formyl group instead of a hydroxymethyl group, used in organic synthesis.

    Methyl 4-acetylbenzoate: Contains an acetyl group, used in the synthesis of various organic compounds.

Uniqueness

Methyl 4-hydroxy-2-(hydroxymethyl)benzoate is unique due to the presence of both a hydroxymethyl and a methoxycarbonyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 4-hydroxy-2-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H10O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4,10-11H,5H2,1H3

InChI Key

DBOPTFOGYMGRDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.